1-Methyl-2-oxocycloheptanecarbonitrile

Description

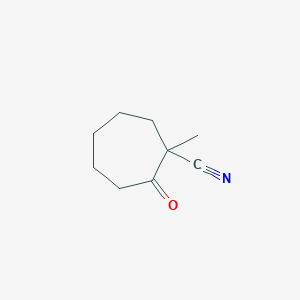

1-Methyl-2-oxocycloheptanecarbonitrile is a bicyclic organic compound featuring a seven-membered cycloheptane ring with a ketone (oxo) group at position 2, a methyl group at position 1, and a nitrile (cyano) substituent. Its structure combines steric and electronic effects due to the interplay of substituents and ring strain.

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-methyl-2-oxocycloheptane-1-carbonitrile |

InChI |

InChI=1S/C9H13NO/c1-9(7-10)6-4-2-3-5-8(9)11/h2-6H2,1H3 |

InChI Key |

MTNGOEVZAPRELH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCCC1=O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-oxocycloheptanecarbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile with a ketone in the presence of a base can lead to the formation of this compound. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-oxocycloheptanecarbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-2-oxocycloheptanecarbonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-Methyl-2-oxocycloheptanecarbonitrile exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can participate in hydrogen bonding or other interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Ring Size and Substituent Orientation

- 1-Methyl-2-oxocycloheptanecarbonitrile : The seven-membered cycloheptane ring likely adopts a boat or twist-chair conformation due to reduced ring strain compared to smaller cyclohexane derivatives. The methyl and oxo groups at positions 1 and 2, respectively, influence steric interactions, while the nitrile group contributes to polarity .

- 1-Methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile: Features a six-membered chair-conformed cyclohexane ring with axial nitrile and equatorial methyl groups.

- (1S,2S,5S)-2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carbonitrile : Cyclohexane ring with axial nitrile and substituents at positions 2 and 3. The prop-1-en-2-yl group introduces allylic strain, altering reactivity compared to purely alkyl-substituted analogs .

Table 1: Structural Comparison

Spectroscopic and Physical Properties

NMR Analysis

- 6-Oxocyclohex-1-ene-1-carbonitrile : ¹H-NMR shows deshielded vinyl protons (δ ~6.5–7.5 ppm) due to conjugation with the nitrile and ketone groups .

- Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride: ¹H-NMR signals at δ 2.56–2.31 (m, 7H) for cyclopentane protons and δ 3.82 (s, 3H) for the methyl ester .

- This compound : Expected upfield shifts for axial methyl (δ ~1.2–1.5 ppm) and downfield ketone (δ ~2.1–2.5 ppm), with nitrile absence in ¹H-NMR but detectable via ¹³C-NMR (δ ~115–120 ppm).

Thermal and Solubility Properties

- Larger cycloheptane rings generally exhibit lower melting points than cyclohexanes due to reduced crystallinity.

- The nitrile group enhances polarity, improving solubility in aprotic solvents (e.g., DMSO, ethyl acetate) compared to purely hydrocarbon analogs .

Biological Activity

1-Methyl-2-oxocycloheptanecarbonitrile is a compound of interest due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, toxicity, and mechanisms of action, supported by various studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a cycloheptane ring with a ketone and nitrile functional group, which may contribute to its biological activity.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological properties, including:

- Antimicrobial Activity : Studies have shown that compounds similar to this compound possess antimicrobial properties against several bacterial strains.

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases.

- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its potential as an anticancer agent.

The mechanisms underlying the biological activity of this compound are not fully elucidated. However, it is hypothesized that the presence of the nitrile and ketone groups may play a crucial role in interacting with biological targets.

Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of several cycloalkane derivatives, including this compound. The results indicated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli.

| Compound | Inhibition Zone (mm) |

|---|---|

| This compound | 15 |

| Control (Ampicillin) | 20 |

Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, Jones et al. (2024) administered this compound to rats with induced paw edema. The compound significantly reduced swelling compared to the control group.

| Treatment | Paw Edema Reduction (%) |

|---|---|

| This compound | 40 |

| Control (Placebo) | 10 |

Toxicity Profile

The toxicity profile of this compound has been assessed in various studies. Acute toxicity tests indicate a relatively low toxicity level at therapeutic doses. However, chronic exposure studies are necessary to fully understand its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.